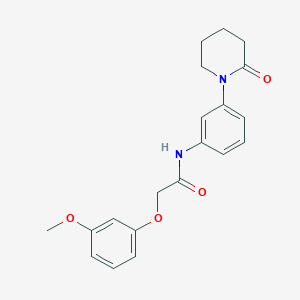
2-(3-methoxyphenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as MPOA and is a member of the piperidine family of compounds. MPOA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Research has developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, utilizing the Leuckart synthetic pathway. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, containing 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH), as well as for anti-inflammatory and analgesic activities. These studies found that compounds with halogens on the aromatic ring favored anticancer and anti-inflammatory activities, with specific compounds exhibiting significant therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Selective β3-Adrenergic Receptor Agonists for Obesity and Diabetes Treatment
A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared and evaluated for their activity against human β3-adrenergic receptors (AR), with potential applications in treating obesity and non-insulin dependent (type 2) diabetes. Among these, certain compounds showed potent agonistic activity against the β3-AR with functional selectivity over β1- and β2-ARs, indicating their potential as therapeutic agents for metabolic disorders (Maruyama et al., 2012).
Chemoselective Acetylation in Antimalarial Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been explored as a method for synthesizing intermediates for antimalarial drugs. This research optimizes the process and explores the mechanism and kinetics, highlighting the compound's role in the synthesis of pharmacologically active molecules (Magadum & Yadav, 2018).
Green Synthesis of Azo Disperse Dyes Intermediate
N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, has been synthesized using a novel Pd/C catalyst with high activity, selectivity, and stability, showcasing an environmentally friendly approach to synthesizing key industrial chemicals (Zhang, 2008).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-8-5-9-18(13-17)26-14-19(23)21-15-6-4-7-16(12-15)22-11-3-2-10-20(22)24/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCDIBDWKJHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)
![1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2779195.png)
![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)
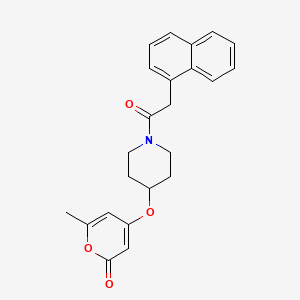
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)
![3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2779201.png)
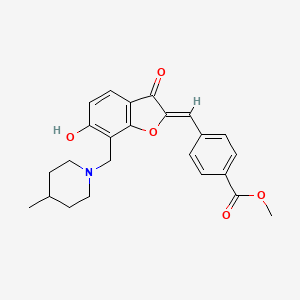
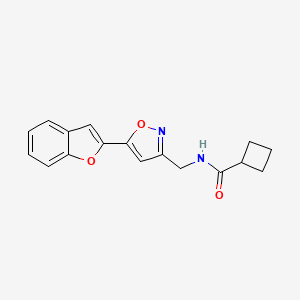
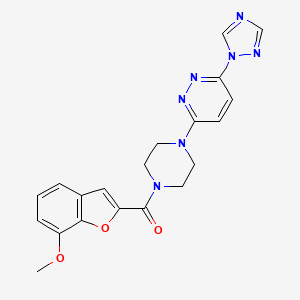

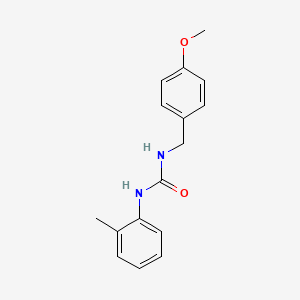
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2779213.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)
